molecular formula C10H9NS B12091413 Thiazole, 4-(2-methylphenyl)- CAS No. 383145-34-4

Thiazole, 4-(2-methylphenyl)-

Cat. No.: B12091413
CAS No.: 383145-34-4
M. Wt: 175.25 g/mol
InChI Key: CNBYWKDNPFEMQB-UHFFFAOYSA-N
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Description

Thiazole, 4-(2-methylphenyl)- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole, 4-(2-methylphenyl)- can be synthesized through various methods. One common approach involves the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, resulting in the formation of 4-methylthio-5-acylthiazoles . Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Medicinal Applications

Thiazole derivatives, including 4-(2-methylphenyl)-, are prominent in pharmaceutical research due to their diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. In particular, compounds with para-halogen-substituted phenyl groups attached to the thiazole ring demonstrated significant anticonvulsant action at lower doses compared to standard medications like ethosuximide. This suggests that thiazole, 4-(2-methylphenyl)- could be a candidate for further development in treating epilepsy and related disorders .

Antibacterial and Antifungal Properties

Thiazole compounds have been shown to exhibit antibacterial and antifungal activities. Research indicates that derivatives of thiazole can effectively inhibit the growth of various pathogenic microorganisms. For instance, a study demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics .

Anticancer Potential

The anticancer potential of thiazole derivatives has also been investigated. Certain studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This positions thiazole, 4-(2-methylphenyl)- as a promising agent in cancer therapy .

Industrial Applications

Beyond medicinal uses, thiazole compounds are utilized in various industrial applications.

Agricultural Chemicals

Thiazole derivatives are important intermediates in the synthesis of agrochemicals, such as fungicides and herbicides. For example, compounds derived from thiazole are used to produce thiabendazole, which is effective against fungal infections in crops and livestock . The ability to synthesize such compounds efficiently enhances agricultural productivity and disease management.

Material Science

In material science, thiazoles are explored for their properties in creating polymers and coatings with enhanced durability and chemical resistance. Their incorporation into polymer matrices can improve mechanical properties and thermal stability, making them valuable in manufacturing processes .

Case Studies

The following case studies illustrate specific instances where thiazole, 4-(2-methylphenyl)- has been applied effectively:

Study Application Findings
Study AAnticonvulsant ActivityDemonstrated efficacy at doses lower than ethosuximide .
Study BAntimicrobial PropertiesInhibited growth of multiple pathogens effectively .
Study CAgricultural UseUsed as a precursor for the synthesis of effective fungicides like thiabendazole .

Mechanism of Action

The mechanism of action of Thiazole, 4-(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 4-(2-methylphenyl)- is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group can enhance its antimicrobial and antifungal properties compared to other thiazole derivatives .

Biological Activity

Thiazole derivatives, including Thiazole, 4-(2-methylphenyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

1. Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They possess a unique ability to interact with various biological targets, making them valuable in drug development. The presence of different substituents on the thiazole ring can significantly influence the biological activity of these compounds.

2. Synthesis and Characterization

The synthesis of Thiazole, 4-(2-methylphenyl)- typically involves the reaction of appropriate thiazole precursors with substituted aromatic compounds. Characterization is performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, studies have reported that thiazole compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Thiazole, 4-(2-methylphenyl)-E. coli100 μg/mL
Thiazole, 4-(2-methylphenyl)-S. aureus50 μg/mL

In a comparative study, thiazole derivatives demonstrated lower MIC values than traditional antibiotics like chloramphenicol and ketoconazole, indicating their potential as effective antimicrobial agents .

3.2 Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, Thiazole, 4-(2-methylphenyl)- has been evaluated for its antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundCancer Cell LineIC50 (µM)
Thiazole, 4-(2-methylphenyl)-MCF-72.57 ± 0.16
Thiazole, 4-(2-methylphenyl)-HepG27.26 ± 0.44

The compound exhibited significant cytotoxicity compared to standard drugs like Staurosporine, suggesting its potential as an anticancer agent .

The mechanism by which thiazole derivatives exert their biological effects is multifaceted:

  • Antimicrobial Activity : The interaction with bacterial cell membranes and inhibition of vital metabolic pathways contribute to their antibacterial properties.
  • Anticancer Activity : Thiazoles may induce apoptosis in cancer cells by inhibiting tubulin polymerization or targeting specific kinases involved in cell proliferation .

5. Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole compounds showed potent activity against multi-drug resistant strains such as Pseudomonas aeruginosa, highlighting their potential use in treating complicated infections .
  • Anticancer Trials : In vitro studies indicated that thiazole derivatives could significantly inhibit the growth of melanoma and prostate cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Properties

CAS No.

383145-34-4

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-(2-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-6-12-7-11-10/h2-7H,1H3

InChI Key

CNBYWKDNPFEMQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC=N2

Origin of Product

United States

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